molecular formula C17H18FNO3S B2814590 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396801-49-2

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2814590
CAS No.: 1396801-49-2
M. Wt: 335.39
InChI Key: HPSLWPCPOKGFHE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, a hydroxy group, and a fluorophenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved by reacting an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

  • Thiophene Addition: : The cyclopropyl intermediate is then reacted with a thiophene derivative under conditions that promote the formation of a carbon-carbon bond. This step may require the use of a strong base such as sodium hydride or potassium tert-butoxide.

  • Fluorophenoxy Acetamide Formation: : The final step involves the coupling of the fluorophenoxy acetamide moiety with the previously synthesized intermediate. This can be achieved through a nucleophilic substitution reaction, often using reagents like sodium hydride and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the thiophene ring using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Dehydroxylated or reduced thiophene derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-13-4-1-2-5-14(13)22-10-16(20)19-11-17(21,12-7-8-12)15-6-3-9-23-15/h1-6,9,12,21H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSLWPCPOKGFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)COC2=CC=CC=C2F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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